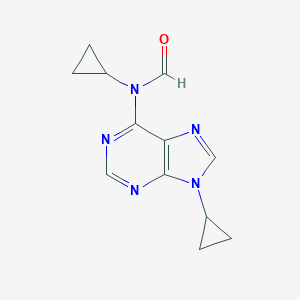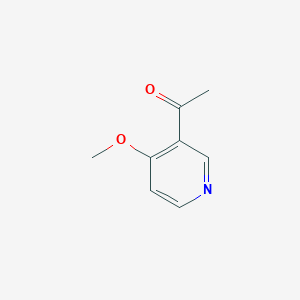![molecular formula C6H7NS B066415 5,6-Dihydro-4H-thieno[3,4-c]pyrrole CAS No. 185065-69-4](/img/structure/B66415.png)
5,6-Dihydro-4H-thieno[3,4-c]pyrrole
Vue d'ensemble
Description
5,6-Dihydro-4H-thieno[3,4-c]pyrrole is a chemical compound that has been used in the synthesis of a series of conjugated D–π–A copolymers . These copolymers are based on a (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor unit and are developed to improve photovoltaic polymers .
Synthesis Analysis
The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole involves the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) . This process results in a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole is characterized by its electron-state-density distributions and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis
The chemical reactions involving 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are primarily related to the development of photovoltaic polymers . The ε-branched alkyl side chain on the TPD unit is coupled with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are characterized by its deep frontier energy levels, wide band gaps with absorption onset around 700 nm, and good charge transport properties .Applications De Recherche Scientifique
Synthesis and Electropolymerization Applications : The synthesis and electropolymerization of thieno[3,4-c]pyrrole-4,6-dione based monomers have been explored for their redox and optical properties. These monomers show potential for use in electronic applications due to their intramolecular charge transfer and band gap properties (Çakal et al., 2020).
Pharmaceutical Applications : Hexahydro-2H-thieno[2,3-c]pyrrole has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Its conformational properties and potential for generating 3D-shaped molecules make it a valuable asset in pharmaceutical research (Yarmolchuk et al., 2011).
Material Science and Polymer Applications : Research has been conducted on polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide for high-performance thin-film transistors. These polymers show promise for use in solar cell applications due to their high molecular weights and electron mobilities (Nassar et al., 2022).
Organic Electronics and Photovoltaic Applications : Thieno[3,4-c]pyrrole-4,6-dione-based copolymers have been synthesized and characterized for use as donor materials in polymer solar cells. These copolymers have demonstrated power conversion efficiencies, highlighting their potential in photovoltaic applications (Badgujar et al., 2015).
Synthetic Routes and Chemical Properties : Various synthetic routes have been developed for creating derivatives of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole. These routes highlight the chemical versatility and potential applications of this compound in different research and industrial fields (Sha et al., 1988).
Mécanisme D'action
Orientations Futures
The future directions for 5,6-Dihydro-4H-thieno[3,4-c]pyrrole are primarily related to its potential applications in the field of organic solar cells . The use of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole in the synthesis of conjugated polymers could lead to the development of high-performance, low-cost, and stable organic solar cells .
Propriétés
IUPAC Name |
5,6-dihydro-4H-thieno[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYDCWVBWBDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-thieno[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)


